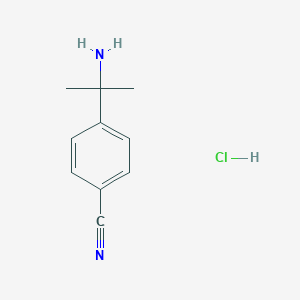

4-(2-Aminopropan-2-yl)benzonitrile;hydrochloride

Description

BenchChem offers high-quality 4-(2-Aminopropan-2-yl)benzonitrile;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Aminopropan-2-yl)benzonitrile;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2-aminopropan-2-yl)benzonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2.ClH/c1-10(2,12)9-5-3-8(7-11)4-6-9;/h3-6H,12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPKSUYSVJVMHBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C#N)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(2-Aminopropan-2-yl)benzonitrile hydrochloride CAS 2503209-35-4

An In-Depth Technical Guide to 4-(2-Aminopropan-2-yl)benzonitrile Hydrochloride (CAS 2503209-35-4)[1]

Executive Summary

4-(2-Aminopropan-2-yl)benzonitrile hydrochloride (CAS 2503209-35-4) is a specialized, bifunctional building block used in modern medicinal chemistry.[1] It features a para-substituted benzene ring containing a nitrile group (a versatile electrophile and hydrogen bond acceptor) and a gem-dimethyl substituted primary amine (a bulky, metabolically stable amine handle).

This compound is particularly valued for the "gem-dimethyl effect" (Thorpe-Ingold effect), where the two methyl groups on the

Chemical Identity & Properties

| Property | Data |

| CAS Number | 2503209-35-4 |

| IUPAC Name | 4-(2-aminopropan-2-yl)benzonitrile hydrochloride |

| Synonyms | 2-(4-Cyanophenyl)propan-2-amine HCl; |

| Molecular Formula | |

| Molecular Weight | 196.68 g/mol |

| Structure | Para-substituted benzene: C1(-CN), C4(-C(CH3)2NH2) |

| Solubility | Soluble in water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane, Toluene) |

| pKa (Calc.) | ~10.2 (Amine), ~-10 (Nitrile) |

| Hygroscopicity | Moderate (Store under desiccant) |

Strategic Synthesis Protocol

Since the nitrile group is sensitive to the organometallic reagents (Grignard/Lithium) typically used to install the gem-dimethyl group, a direct addition to 4-cyanobenzonitrile is chemically risky. The most robust, industrial-scalable route utilizes a "Protect-then-Cyanate" strategy, starting from a bromo-precursor.

Core Reaction Pathway

-

Gem-Dimethyl Installation: Grignard addition to 4-bromoacetophenone.

-

Ritter Reaction: Conversion of the tertiary alcohol to a protected amine.[2]

-

Cyanation: Palladium-catalyzed conversion of the aryl bromide to a nitrile.[2]

-

Deprotection & Salt Formation: Hydrolysis and acidification.[2]

Step-by-Step Methodology

Step 1: Synthesis of 2-(4-bromophenyl)propan-2-ol

-

Reagents: 4-Bromoacetophenone, Methylmagnesium bromide (MeMgBr, 3.0 equiv), THF (anhydrous).

-

Protocol: Cool a solution of 4-bromoacetophenone in THF to 0°C. Add MeMgBr dropwise. The reaction is exothermic.[2] Stir at room temperature for 2 hours. Quench with saturated

.[2] Extract with EtOAc.[3][2] -

Why: This installs the gem-dimethyl skeleton. The bromine atom remains intact for later functionalization.[2]

Step 2: Ritter Reaction (Amine Installation)

-

Reagents: 2-(4-bromophenyl)propan-2-ol, Chloroacetonitrile (or Acetonitrile), Sulfuric Acid (

), Acetic Acid. -

Protocol: Add the alcohol to a mixture of chloroacetonitrile and acetic acid at 0-5°C. Slowly add concentrated

. The tertiary carbocation formed is trapped by the nitrile solvent to form an amide.[2] -

Intermediate:

-(2-(4-bromophenyl)propan-2-yl)-2-chloroacetamide. -

Hydrolysis: Reflux with thiourea in ethanol/acetic acid (for chloroacetamide) or HCl (for acetamide) to liberate the free amine.[2]

-

Product: 2-(4-bromophenyl)propan-2-amine.

Step 3: Palladium-Catalyzed Cyanation (The Critical Step)

-

Reagents: 2-(4-bromophenyl)propan-2-amine, Zinc Cyanide (

), -

Protocol: Degas DMF with nitrogen. Add the aryl bromide,

, and catalyst. Heat to 85-100°C for 4-12 hours. -

Mechanism: Oxidative addition of Pd(0) to the Ar-Br bond, transmetallation with Zn-CN, and reductive elimination to form Ar-CN.

-

Why: This installs the nitrile group after the sensitive amine chemistry is complete, avoiding side reactions.[2]

Step 4: Salt Formation

-

Reagents: 4 M HCl in Dioxane, Diethyl Ether.

-

Protocol: Dissolve the free base in minimal dry ether/DCM. Add HCl/Dioxane dropwise at 0°C. The white precipitate is filtered, washed with ether, and dried under vacuum.

Figure 1: Validated synthetic pathway avoiding nitrile-Grignard incompatibility.

Medicinal Chemistry Applications

The Gem-Dimethyl Effect (Thorpe-Ingold Effect)

The core value of CAS 2503209-35-4 lies in the two methyl groups adjacent to the amine.

-

Conformational Locking: The bulky methyl groups restrict rotation around the C-N bond.[2] This reduces the entropic penalty of binding to a protein target, potentially increasing potency by 10-100 fold compared to the des-methyl analog (benzylamine).

-

Metabolic Stability: The

-carbon has no hydrogen atoms (

Functional Group Utility

-

Nitrile (-CN):

-

Amine (-NH2):

-

Primary attachment point for scaffolds via amide coupling, reductive amination, or SNAr reactions.[2]

-

Handling & Safety Protocols

-

Hazard Classification: Irritant (Skin/Eye).[2][4] Treat as potentially toxic if inhaled (nitrile functionality).[2]

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The hydrochloride salt is hygroscopic; moisture uptake can lead to stoichiometry errors in synthesis.[2]

-

Solubility for Assays: Prepare stock solutions in DMSO (up to 50 mM). Avoid storing aqueous solutions for >24 hours to prevent slow nitrile hydrolysis.[2]

References

-

Ritter Reaction Mechanism: Ritter, J. J., & Minieri, P. P. (1948).[2] "A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles".[2] Journal of the American Chemical Society.[2] Link[2]

-

Palladium-Catalyzed Cyanation: Zanon, J., et al. (2003). "Copper-Free Palladium-Catalyzed Cyanation of Aryl Bromides". Journal of the American Chemical Society.[2] Link[2]

-

Gem-Dimethyl Effect in Drug Design: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). "The Formation and Stability of Spiro-Compounds". Journal of the Chemical Society, Transactions. Link

-

Catalog Confirmation: BLDpharm Product Entry for CAS 2503209-35-4.[1] Link

Sources

- 1. 1314713-41-1|2-(2-Aminopropan-2-yl)benzonitrile|BLD Pharm [bldpharm.com]

- 2. JP2019537581A - Positive allosteric modulator of muscarinic acetylcholine receptor M4 - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. 4-(Aminomethyl)benzonitrile hydrochloride | C8H9ClN2 | CID 9942250 - PubChem [pubchem.ncbi.nlm.nih.gov]

alpha,alpha-Dimethyl-4-cyanobenzylamine hydrochloride properties

Technical Profile: -Dimethyl-4-cyanobenzylamine Hydrochloride

Strategic Building Block for Metabolic Stability & Conformational Control

Executive Summary

4-(2-aminopropan-2-yl)benzonitrile hydrochlorideIts primary utility lies in Lead Optimization , where it is employed to:

-

Block Metabolic Hotspots: The gem-dimethyl group sterically and electronically prevents benzylic oxidation.

-

Restrict Conformation: It locks the amine side chain into a specific rotameric state (Thorpe-Ingold effect), often increasing ligand-target affinity.

-

Serve as a Linker: The para-cyano group provides a versatile handle for further transformation into amidines, tetrazoles (e.g., Letrozole-like scaffolds), or carboxylic acids.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

| Property | Specification |

| IUPAC Name | 4-(2-aminopropan-2-yl)benzonitrile hydrochloride |

| Common Name | |

| CAS Number (Free Base) | 130416-46-5 |

| CAS Number (HCl Salt) | Not formally assigned in all databases; refer to parent 130416-46-5 |

| Molecular Formula | |

| Molecular Weight | 196.68 g/mol (Salt); 160.22 g/mol (Free Base) |

| Structure | Cl |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in Water, Methanol, DMSO; Insoluble in Hexanes, Et |

| Acidity (pKa) | ~9.5–10.0 (Amine conjugate acid) |

| Hygroscopicity | Moderate; store under desiccant |

Synthetic Pathways & Manufacturing

The synthesis of this compound typically avoids direct alkylation of the benzylamine due to poly-alkylation issues. The industry-standard approach utilizes the Ritter Reaction , which installs the nitrogen atom onto a tertiary carbon with high specificity.

Diagram 1: Synthetic Workflow (Ritter Protocol)

The following flowchart illustrates the conversion of 4-cyanocumene to the target amine via a stable acetamide intermediate.

Figure 1: Step-wise synthesis via the Ritter Reaction. This route prevents over-alkylation and ensures regioselectivity.

Detailed Experimental Protocol

Note: This protocol is designed for a 10g scale. All steps must be performed in a fume hood.

Step 1: Oxidation to 2-(4-cyanophenyl)propan-2-ol

-

Reagents: Dissolve 4-isopropylbenzonitrile (10g) in 50mL of 10% aqueous NaOH.

-

Oxidation: Add KMnO

(2.5 eq) portion-wise at 50°C. Monitor by TLC (Hexane:EtOAc 4:1) until the starting material disappears. -

Workup: Filter the MnO

precipitate. Extract the filtrate with Ethyl Acetate (3x). Dry over MgSO

Step 2: Ritter Reaction (Nitrogen Installation)

-

Setup: Cool 2-(4-cyanophenyl)propan-2-ol (from Step 1) in glacial acetic acid (30 mL) to 0°C.

-

Addition: Add Acetonitrile (5 eq) followed by the dropwise addition of concentrated H

SO -

Reaction: Allow to warm to room temperature and stir for 12 hours. The intermediate formed is the N-acetyl derivative.

-

Quench: Pour onto crushed ice. The solid acetamide precipitates. Filter and wash with cold water.

Step 3: Hydrolysis to Hydrochloride Salt

-

Hydrolysis: Suspend the acetamide in Ethanol (50 mL) and add concentrated HCl (10 mL).

-

Reflux: Heat to reflux for 16–24 hours. The N-acetyl group is cleaved.

-

Isolation: Concentrate the solvent in vacuo. Triturate the residue with Diethyl Ether to remove non-polar impurities.

-

Crystallization: Recrystallize from Isopropanol/Ether to obtain pure

-Dimethyl-4-cyanobenzylamine hydrochloride as white needles.

Medicinal Chemistry Applications

This molecule is not just a passive intermediate; it is a functional tool for optimizing drug properties.

The Gem-Dimethyl Effect

The two methyl groups at the

-

Thorpe-Ingold Effect: The bond angle compression forces the amine and the phenyl ring closer together, favoring cyclization (if applicable) or locking the side chain into a bioactive conformation.

-

Metabolic Blockade: The

-carbon lacks protons (

Diagram 2: Metabolic Stability Logic (SAR)

Figure 2: Structure-Activity Relationship (SAR) rationale. The gem-dimethyl substitution transforms a metabolically labile linker into a stable anchor.

Case Study Relevance

This structural motif is homologous to the amine fragments found in:

-

Androgen Receptor Antagonists: Used to link the aromatic core to polar heads without introducing metabolic liability.

-

11

-HSD1 Inhibitors: Where the adamantane or bulky alkyl group is often replaced by a gem-dimethyl benzyl group to reduce molecular weight while maintaining lipophilicity.

Handling, Stability & Safety

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The salt is hygroscopic; exposure to moisture will lead to clumping and difficulty in precise weighing.

-

Stability: Stable in solid form for >2 years if desiccated. Aqueous solutions should be prepared fresh, as the free base can slowly absorb CO

from the air to form carbamates. -

Safety:

-

H302: Harmful if swallowed (Nitrile toxicity).

-

H315/H319: Causes skin and serious eye irritation.

-

PPE: Wear nitrile gloves, safety goggles, and use a dust mask/fume hood when handling the powder.

-

References

-

Ritter Reaction Mechanism & Scope

- Source: Ritter, J. J., & Minieri, P. P. (1948). "A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles." Journal of the American Chemical Society.

- Relevance: Foundational chemistry for installing the amine on the tertiary carbon.

-

Gem-Dimethyl Effect in Drug Design

- Source: Talele, T. T. (2018). "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry.

- Relevance: Detailed review of how this group improves potency and stability.

-

Synthesis of Gem-Dimethyl Benzylamines

- Source: "Process for the preparation of 1-aryl-1-alkyl-alkylamines.

- Relevance: Industrial process descriptions for analogous cumyl-amines.

-

CAS Registry Data (Free Base)

- Source: PubChem Compound Summary for CID 127264628 (Rel

-

Relevance: Verification of chemical identity.

Methodological & Application

A Convergent Synthetic Strategy for the HIV-1 Reverse Transcriptase Inhibitor Rilpivirine

An Application Note and Protocol for the Synthesis of Rilpivirine

Abstract

Rilpivirine ((E)-4-((4-((4-(2-cyanovinyl)-2,6-dimethylphenyl)amino)pyrimidin-2-yl)amino)benzonitrile) is a highly potent, second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) approved for the treatment of HIV-1 infection.[1][2] Its diarylpyrimidine (DAPY) scaffold provides a high genetic barrier to resistance. This document outlines a robust and well-documented convergent synthesis pathway for Rilpivirine, suitable for laboratory-scale production. The strategy is based on the preparation of two key intermediates, (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride and 4-((4-chloropyrimidin-2-yl)amino)benzonitrile , followed by a final palladium-catalyzed or thermally-driven coupling reaction.[1][] This guide provides detailed, step-by-step protocols, explains the chemical rationale behind procedural choices, and includes methods for in-process validation.

Overview of the Synthetic Strategy

The synthesis of Rilpivirine is most efficiently approached through a convergent strategy. This involves the independent synthesis of two complex molecular fragments, which are then combined in the final step. This approach maximizes overall yield and simplifies the purification of intermediates. The overall workflow is depicted below.

Figure 1: High-level convergent workflow for the synthesis of Rilpivirine.

Part I: Synthesis of (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile Hydrochloride (Intermediate 2)

This intermediate provides the substituted aniline moiety of Rilpivirine. A reliable method for its synthesis is the Heck reaction, a palladium-catalyzed C-C bond formation, between a halogenated aniline and an alkene.[1][4]

Principle and Rationale

The protocol below describes a Heck coupling between 4-Bromo-2,6-dimethylaniline and acrylonitrile.

-

Catalyst System: Palladium acetate (Pd(OAc)₂) is a common and effective palladium(II) source for Heck reactions. It is reduced in situ to Pd(0), the active catalytic species. A phosphine ligand, such as tris(o-tolyl)phosphine, is used to stabilize the Pd(0) center and facilitate the catalytic cycle.

-

Base and Solvent: Sodium acetate is used as a mild base to regenerate the Pd(0) catalyst in the final step of the cycle. A high-boiling polar aprotic solvent like N,N-dimethylacetamide (DMAc) is required to ensure all reactants are solubilized and to achieve the high temperatures (130-140°C) needed for the reaction to proceed efficiently.[4]

-

Final Salt Formation: The free base product is converted to its hydrochloride salt. This significantly improves the compound's stability and makes it a crystalline, easily handled solid, which is advantageous for storage and for the subsequent coupling step.[2]

Experimental Protocol

Figure 2: Workflow for the synthesis of Intermediate 2.

Materials & Reagents

| Reagent | MW ( g/mol ) | Moles (mmol) | Equiv. | Amount |

| 4-Bromo-2,6-dimethylaniline | 200.09 | 10 | 1.0 | 2.00 g |

| Acrylonitrile | 53.06 | 40 | 4.0 | 2.12 g (2.67 mL) |

| Palladium(II) Acetate | 224.50 | 1 | 0.1 | 224 mg |

| Tris(o-tolyl)phosphine | 304.37 | 2 | 0.2 | 608 mg |

| Sodium Acetate (anhydrous) | 82.03 | 39 | 3.9 | 3.20 g |

| N,N-Dimethylacetamide (DMAc) | 87.12 | - | - | 30 mL |

| Ethyl Acetate (EtOAc) | - | - | - | ~200 mL |

| Ethanolic HCl | - | - | - | As needed |

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, add sodium acetate (3.20 g), palladium(II) acetate (224 mg), and tris(o-tolyl)phosphine (608 mg).

-

Inert Atmosphere: Purge the flask with dry nitrogen gas for 10-15 minutes.

-

Reagent Addition: Add N,N-dimethylacetamide (30 mL) via syringe. Begin stirring and heat the mixture to 140°C under a nitrogen atmosphere.

-

Substrate Addition: In a separate vial, prepare a solution of 4-bromo-2,6-dimethylaniline (2.00 g) and acrylonitrile (2.12 g) in a small amount of DMAc. Add this solution dropwise to the heated catalyst mixture.

-

Reaction: Maintain the reaction at 140°C overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Petroleum Ether/Ethyl Acetate 5:1).

-

Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the catalyst. Dilute the filtrate with water and extract with ethyl acetate (3 x 50 mL).[4]

-

Purification (Free Base): Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel (petroleum ether:ethyl acetate, 5:1) to yield (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile as a solid (Expected yield: ~70-75%).[4]

-

Salt Formation: Dissolve the purified product in anhydrous ethanol. Add a solution of ethanolic hydrochloric acid dropwise while stirring. A precipitate will form.

-

Isolation: Stir for 30 minutes, then collect the solid by filtration. Wash with a small amount of cold ethanol and dry under vacuum to obtain Intermediate 2 .[2]

Part II: Synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile (Intermediate 3)

This intermediate forms the central pyrimidine core linked to one of the benzonitrile wings. Its synthesis involves the construction of the pyrimidine ring followed by chlorination.

Principle and Rationale

The described protocol involves a cyclization reaction to form a hydroxypyrimidine intermediate, which is subsequently chlorinated.

-

Cyclization: 1-(4-cyanophenyl)guanidine is reacted with an in-situ generated ethyl 3-oxopropanoate. This condensation reaction builds the pyrimidine ring system.[5] Sodium methoxide acts as a strong base to deprotonate the starting materials and drive the condensation.

-

Chlorination: The resulting 4-hydroxypyrimidine is a tautomer of a pyrimidone. The hydroxyl group can be converted to a chloro group using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[6] This step is crucial as the chlorine atom is an excellent leaving group, activating the C4 position of the pyrimidine ring for the final nucleophilic aromatic substitution (SₙAr) reaction.

Experimental Protocol

Figure 3: Workflow for the synthesis of Intermediate 3.

Materials & Reagents

| Reagent | MW ( g/mol ) | Moles (mmol) | Equiv. | Amount |

| 1-(4-cyanophenyl)guanidine | 160.18 | 95 | 1.0 | 15.2 g |

| Ethyl Acetate | 88.11 | 218 | 2.3 | 19.2 g |

| Methyl Formate | 60.05 | 167 | 1.75 | 10.0 g |

| Sodium Methoxide (NaOMe) | 54.02 | - | - | As per ref.[5] |

| Phosphorus Oxychloride | 153.33 | - | excess | ~70-80 g |

| Methanol (MeOH) | - | - | - | ~100 mL |

Procedure:

-

Formation of Pyrimidine Ring:

-

Note: This part of the synthesis is adapted from literature and requires careful control of stoichiometry and temperature.[5]

-

In a dried flask under nitrogen, combine ethyl acetate and methyl formate and cool to -5 to 0°C.

-

Add sodium methoxide portion-wise, keeping the temperature below 5°C.

-

Heat the mixture to 60-65°C for 5 hours, then cool.

-

Add methanol, followed by more sodium methoxide and 1-(4-cyanophenyl)guanidine.

-

Reflux the mixture for 8-10 hours. After cooling, the intermediate, 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile, can be isolated.

-

-

Chlorination:

-

To a flask containing phosphorus oxychloride (POCl₃, ~70g), slowly add the dried 4-hydroxypyrimidine intermediate (10 g).[6]

-

Heat the mixture to 80-90°C and hold for 1 hour. Monitor by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and remove the excess POCl₃ by distillation under reduced pressure.

-

-

Isolation:

-

Carefully quench the reaction residue by slowly adding it to a beaker of crushed ice/ice water with vigorous stirring. A solid will precipitate.

-

Stir for 30 minutes, then collect the solid by filtration.

-

Wash the solid thoroughly with cold water until the filtrate is neutral.

-

Dry the product under vacuum to yield Intermediate 3 .[6]

-

Part III: Final Convergent Synthesis of Rilpivirine

This final step unites the two key intermediates via a nucleophilic aromatic substitution reaction to form the Rilpivirine molecule.

Principle and Rationale

The amino group of Intermediate 2 acts as a nucleophile, attacking the electron-deficient C4 position of the pyrimidine ring of Intermediate 3 and displacing the chloride leaving group.

-

Reaction Conditions: This SₙAr reaction typically requires heat to overcome the activation energy. Solvents like acetonitrile or 1,4-dioxane are commonly used.[7][8] The reaction can be lengthy under conventional reflux (up to 70 hours).[1]

-

Microwave-Assisted Synthesis: To significantly reduce the reaction time and potentially improve yields, microwave irradiation is a highly effective alternative. It allows for rapid and uniform heating of the reaction mixture, reducing the time from many hours to 90 minutes or less.[1][2]

-

Isomer Control: The final product is the (E)-isomer, as dictated by the stereochemistry of Intermediate 2. The (Z)-isomer is considered an impurity.[9]

Experimental Protocol (Microwave-Assisted)

Figure 4: Microwave-assisted workflow for the final synthesis of Rilpivirine.

Materials & Reagents

| Reagent | MW ( g/mol ) | Moles (mmol) | Equiv. | Amount |

| (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile HCl (Int. 2) | 208.69 | 1.0 | 1.0 | 209 mg |

| 4-((4-chloropyrimidin-2-yl)amino)benzonitrile (Int. 3) | 230.65 | 1.0 | 1.0 | 231 mg |

| Acetonitrile (MeCN) | 41.05 | - | - | 5 mL |

Procedure:

-

Reaction Setup: In a 10 mL microwave reaction vial, combine Intermediate 2 (209 mg), Intermediate 3 (231 mg), and acetonitrile (5 mL).

-

Microwave Irradiation: Seal the vial and place it in a microwave synthesizer. Heat the mixture to 140°C and hold for 90 minutes.[1][2]

-

Isolation: After the reaction is complete, cool the vial to room temperature. A solid product should precipitate.

-

Purification: Collect the crude product by filtration. Wash the solid with a small amount of cold acetonitrile.

-

Recrystallization: Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol or an acetonitrile/water mixture) to obtain pure Rilpivirine.

-

Drying: Dry the final product under vacuum. Expected yield: ~70%.[1]

References

-

Zhang, L., et al. (2021). The development of an effective synthetic route of rilpivirine. BMC Chemistry, 15(1), 22. [Link]

-

Patel, D. R., et al. (2021). A New Method for Preparation of Rilpivirine Intermediate. Polycyclic Aromatic Compounds. [Link]

-

Zhang, L., et al. (2021). The development of an effective synthetic route of rilpivirine. ResearchGate. [Link]

-

ResearchGate. (2025). Synthesis of rilpivirine from intermediates 2 and 3. [Link]

-

Hilaire, J. R. (2019). Synthesis and Characterization of Long-Acting Rilpivirine Prodrugs. University of Nebraska Medical Center Digital Commons. [Link]

-

Quickcompany. (n.d.). A Novel Process For Synthesis Of Rilpivirine Hydrochloride. [Link]

- Google Patents. (2020).

- Google Patents. (2014).

- Google Patents. (n.d.). CN102731414B - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl.

Sources

- 1. The development of an effective synthetic route of rilpivirine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 4. (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile synthesis - chemicalbook [chemicalbook.com]

- 5. tandfonline.com [tandfonline.com]

- 6. CN102731414B - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl - Google Patents [patents.google.com]

- 7. WO2020084142A1 - Process for the preparation of rilpivirine - Google Patents [patents.google.com]

- 8. EP2872492B1 - Process for the preparation of rilpivirine using a novel intermediate - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

Coupling reaction of 4-(2-Aminopropan-2-yl)benzonitrile with chloropyrimidines

Application Note: High-Efficiency Coupling of 4-(2-Aminopropan-2-yl)benzonitrile with Chloropyrimidines

Executive Summary & Strategic Analysis

The coupling of 4-(2-aminopropan-2-yl)benzonitrile (Reactant A) with chloropyrimidines (Reactant B) represents a classic yet challenging transformation in kinase inhibitor synthesis.[1] The primary challenge is the gem-dimethyl effect : the two methyl groups alpha to the amine create significant steric bulk, reducing nucleophilicity and impeding the approach to the electrophilic pyrimidine carbon.

This guide provides two validated protocols to overcome this "Steric Wall":

-

Thermal SNAr: Best for highly activated pyrimidines (e.g., 4-chloropyrimidines with electron-withdrawing groups).[1]

-

Pd-Catalyzed Buchwald-Hartwig: Essential for unactivated substrates (e.g., 2-chloropyrimidines) or when mild conditions are required to preserve the nitrile group.[1]

Decision Matrix: Pathway Selection

Caption: Logical flow for selecting the optimal synthetic strategy based on pyrimidine electronics.

Critical Mechanism: The Steric Challenge

The amine moiety, 1-(4-cyanophenyl)-1-methylethylamine , possesses a tertiary carbon attached to the nitrogen.[1] Unlike benzylamine, this amine cannot easily rotate to accommodate the incoming electrophile.

-

SNAr Implication: The transition state (Meisenheimer complex) is high-energy due to steric crowding. High temperatures (>100°C) and polar aprotic solvents (DMSO/NMP) are required to stabilize the polar transition state.

-

Catalysis Implication: Standard ligands (PPh3, dppf) often fail. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., BrettPhos , RuPhos ) are required to facilitate the oxidative addition and, more importantly, the reductive elimination step involving the bulky amine.

Protocol A: Thermal Nucleophilic Aromatic Substitution (SNAr)

Applicability: 4-chloropyrimidines, 2,4-dichloropyrimidines (selective C-4 displacement), or pyrimidines with EWGs (CN, CF3).[1]

Reagents & Materials

| Component | Role | Specification |

| Amine | Nucleophile | 1.1 - 1.2 equivalents |

| Chloropyrimidine | Electrophile | 1.0 equivalent |

| Base | Acid Scavenger | DIPEA (3.0 eq) or K₂CO₃ (2.0 eq) |

| Solvent | Medium | DMSO (Preferred) or NMP |

| Temperature | Activation | 100°C – 130°C |

Step-by-Step Methodology

-

Preparation: In a dry pressure vial or round-bottom flask equipped with a condenser, dissolve Chloropyrimidine (1.0 eq) in anhydrous DMSO (concentration 0.5 M).

-

Addition: Add DIPEA (3.0 eq). Note: If using K₂CO₃, ensure it is finely ground to maximize surface area.

-

Nucleophile Introduction: Add 4-(2-aminopropan-2-yl)benzonitrile (1.2 eq) in one portion.

-

Reaction:

-

Seal the vessel (if using a vial) or establish an inert atmosphere (N₂).

-

Heat to 110°C . Monitor by LCMS every 2 hours.

-

Endpoint: Reaction is typically complete in 4–12 hours.

-

-

Workup (Critical for DMSO removal):

-

Cool to room temperature.

-

Slowly pour the reaction mixture into ice-water (10x reaction volume) with vigorous stirring.

-

Precipitation: The product often precipitates as a solid. Filter and wash with water to remove DMSO.

-

Alternative: If no precipitate forms, extract with EtOAc (3x), wash organic layer with brine (3x) to remove DMSO, dry over Na₂SO₄, and concentrate.

-

Troubleshooting:

-

Issue: Hydrolysis of Nitrile to Amide.

-

Fix: Switch base to non-nucleophilic DIPEA (avoid hydroxides/carbonates) and ensure anhydrous conditions. Reduce temperature to 90°C and extend time.

Protocol B: Buchwald-Hartwig Cross-Coupling[1]

Applicability: 2-chloropyrimidines, deactivated systems, or when high temperatures cause side reactions.

Reagents & Materials

| Component | Role | Recommendation |

| Catalyst Source | Pd(0) Source | Pd₂(dba)₃ (2-5 mol%) or Pd(OAc)₂ |

| Ligand | Steric facilitator | BrettPhos (Preferred) or RuPhos (4-10 mol%) |

| Base | Activation | NaOtBu (Strong) or Cs₂CO₃ (Mild) |

| Solvent | Medium | 1,4-Dioxane or Toluene (Anhydrous) |

Step-by-Step Methodology

-

Catalyst Pre-complexation (Optional but Recommended):

-

In a vial, mix Pd₂(dba)₃ and BrettPhos in 1,4-Dioxane under Argon. Heat at 60°C for 5 minutes to generate the active catalyst species (L-Pd-0).[1]

-

-

Reaction Setup:

-

To a separate reaction vessel, add Chloropyrimidine (1.0 eq), Amine (1.2 eq), and Base (NaOtBu, 1.5 eq).

-

Note on Base: Use Cs₂CO₃ if the substrate contains base-sensitive groups, though reaction times will be longer.

-

-

Initiation:

-

Add the pre-formed catalyst solution (or add Pd/Ligand directly if skipping step 1).

-

Degas the mixture by bubbling Argon for 5 minutes.

-

-

Execution:

-

Seal and heat to 90°C for 6–16 hours.

-

Monitoring: Check for consumption of the chloride.

-

-

Workup:

-

Filter the mixture through a pad of Celite to remove Palladium black and inorganic salts.

-

Rinse with EtOAc.[2]

-

Concentrate the filtrate and purify via Flash Column Chromatography (Hexane/EtOAc gradient).

-

Experimental Workflow Diagram

Caption: Generalized workflow for isolation of the coupled product.

Analytical Data & Validation

When validating the product, look for these key spectral features:

-

1H NMR:

-

Regiochemistry (for 2,4-dichloropyrimidine):

Safety & Handling

-

Nitriles: The starting material and product are organic nitriles. Avoid acidic aqueous conditions at high temperatures to prevent hydrolysis to toxic byproducts or carboxylic acids.

-

Chloropyrimidines: Potent skin sensitizers. Handle in a fume hood.

-

Palladium Residues: Ensure final drug candidates are scavenged for heavy metals (e.g., using SiliaMetS® Thiol).

References

-

Mechanistic Insight on SNAr of Pyrimidines

- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

-

Buchwald-Hartwig Optimization for Hindered Amines

-

Specific Reactivity of Chloropyrimidines

-

Process Scale-Up Considerations

-

Compound Data (Reactant A)

Sources

- 1. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile - Google Patents [patents.google.com]

- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. arkat-usa.org [arkat-usa.org]

- 7. researchgate.net [researchgate.net]

- 8. 4-[(4-Chloro-2-pyrimidinyl)amino]benzonitrile | 244768-32-9 | TCI AMERICA [tcichemicals.com]

- 9. PubChemLite - 4-((4-chloropyrimidin-2-yl)amino)benzonitrile (C11H7ClN4) [pubchemlite.lcsb.uni.lu]

Optimizing yield for gem-dimethyl amine substitution reactions

Application Notes & Protocols

Topic: Optimizing Yield for Gem-Dimethyl Amine Substitution Reactions Audience: Researchers, scientists, and drug development professionals.

Abstract

The gem-dimethyl motif, particularly as part of a neopentyl-like scaffold, is a cornerstone in modern medicinal chemistry, prized for its ability to confer metabolic stability and modulate molecular conformation. However, the inherent steric bulk of this group presents a formidable challenge for classical nucleophilic substitution reactions, often leading to extremely low yields or forcing undesirable rearrangement pathways.[1][2][3] This guide provides a comprehensive overview of the mechanistic challenges and details the strategic application of modern palladium-catalyzed cross-coupling methodologies, specifically the Buchwald-Hartwig amination, to efficiently overcome these synthetic hurdles. We present key optimization parameters, detailed experimental protocols, and a troubleshooting guide to empower researchers to achieve high yields in the synthesis of sterically hindered amine-containing compounds.

Mechanistic Challenge: The Neopentyl Problem

The core difficulty in performing substitutions on substrates containing a gem-dimethyl group adjacent to a reaction center (a neopentyl-type system) lies in the severe steric hindrance imposed by the quaternary carbon. This steric shield profoundly inhibits the two primary pathways for classical nucleophilic substitution:

-

SN2 Pathway (Bimolecular Substitution): This mechanism requires a backside attack by the nucleophile on the electrophilic carbon. The bulky tert-butyl group effectively blocks this approach, raising the transition state energy to a prohibitive level.[4][5] Consequently, SN2 reactions on neopentyl halides are extraordinarily slow, sometimes up to 100,000 times slower than on simple primary alkyl halides.[1]

-

SN1 Pathway (Unimolecular Substitution): This pathway involves the formation of a carbocation intermediate. For a neopentyl system, this would result in a highly unstable primary carbocation.[6] While subsequent rearrangement (a 1,2-methyl shift) can generate a more stable tertiary carbocation, this leads to a rearranged product, which is often undesired, and typically requires harsh, high-temperature conditions.[7]

These limitations necessitate a departure from classical methods and an embrace of modern organometallic catalysis, which operates through entirely different mechanistic cycles.

The Solution: Palladium-Catalyzed C-N Cross-Coupling

The Buchwald-Hartwig amination has emerged as the most powerful and general method for constructing C-N bonds, especially for challenging substrates.[8][9][10] The reaction circumvents the need for direct nucleophilic attack on the hindered carbon by employing a palladium catalyst that orchestrates the bond formation through a series of organometallic steps.

The Catalytic Cycle

The generally accepted mechanism involves three key stages: Oxidative Addition, Amine Coordination/Deprotonation, and Reductive Elimination. The success of coupling sterically hindered partners hinges on optimizing each step, primarily through ligand selection.[11]

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Key Parameters for Optimization

Achieving high yield in the amination of gem-dimethyl containing substrates requires careful selection of the catalyst system, base, and solvent.

Ligand Selection: The Critical Factor

The choice of phosphine ligand is the single most important variable. For sterically demanding substrates, the ligands must be both bulky and electron-rich .[12][13]

-

Bulkiness: Sterically large ligands promote the formation of a highly reactive, monoligated L-Pd(0) species, which is necessary to facilitate oxidative addition into the hindered C-X bond.[8][14]

-

Electron-donating Ability: Rich electron density on the ligand accelerates the rate-limiting oxidative addition and the final reductive elimination step.[12]

Table 1: Recommended Ligands for Hindered Substrates

| Ligand Family | Specific Ligand | Key Features & Applications |

| Dialkylbiaryl Phosphines | XPhos | Excellent generality, high activity for aryl chlorides and bromides. Often a first choice for screening.[14] |

| RuPhos | Highly effective for sterically hindered substrates, including those with ortho-substituents.[14] | |

| BrettPhos | Particularly effective for coupling primary amines and amides.[14] | |

| SPhos | Enables mild reaction conditions and is effective for coupling a wide range of aryl/heteroaryl halides.[12] | |

| Ferrocene-based | tBuXPhos | Increased steric bulk and electron-donating ability compared to XPhos, useful for very challenging couplings. |

| N-Heterocyclic Carbenes (NHCs) | IPr, IPent | Strong sigma-donors that form very stable Pd complexes, offering an alternative to phosphines for difficult transformations.[15] |

Palladium Precatalyst

Modern palladium precatalysts offer significant advantages in terms of air stability, ease of handling, and reaction consistency. They rapidly generate the active Pd(0) species in solution upon exposure to a base.[16]

Table 2: Common Palladium Precatalysts

| Precatalyst | Structure | Advantages |

| G3/G4 Palladacycles | (Ligand)Pd(cinnamyl)Cl | Air- and moisture-stable solids. Provide a 1:1 ligand-to-palladium ratio, ensuring reproducible results.[14] |

| Pd(OAc)₂ / Pd₂(dba)₃ | Simple Pd(II) / Pd(0) salts | Less expensive but require in situ formation of the active catalyst with the ligand. Can lead to less consistent results.[17] |

Base and Solvent Selection

The base deprotonates the amine, facilitating its coordination to the palladium center. The solvent must solubilize all components and not interfere with the catalyst.

-

Bases: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice. Other options include potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which can be beneficial with more sensitive functional groups.[17]

-

Solvents: Anhydrous, non-protic solvents are essential. Toluene and dioxane are the most frequently used solvents. Tetrahydrofuran (THF) can also be effective, though typically at lower temperatures.

Detailed Experimental Protocols

The following protocols provide a starting point for the optimization of a Buchwald-Hartwig amination of a neopentyl-type bromide. All procedures must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Protocol A: General Procedure for Amination of a Neopentyl Bromide

Caption: A standard workflow for a Buchwald-Hartwig amination experiment.

Reagents & Stoichiometry:

-

Neopentyl Bromide (Substrate): 1.0 mmol, 1.0 equiv

-

Amine (Nucleophile): 1.2 mmol, 1.2 equiv

-

Sodium tert-butoxide (Base): 1.4 mmol, 1.4 equiv

-

XPhos (Ligand): 0.02 mmol, 2 mol%

-

XPhos Pd G3 (Precatalyst): 0.01 mmol, 1 mol%

-

Anhydrous Toluene (Solvent): 5 mL (0.2 M)

Step-by-Step Procedure:

-

Flask Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the neopentyl bromide (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), XPhos ligand (0.02 mmol), and XPhos Pd G3 precatalyst (0.01 mmol).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

-

Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS analysis of a small aliquot until the starting material is consumed.

-

Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a short pad of Celite, washing the pad with additional ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then brine (1 x 20 mL).

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to afford the desired amine product.

Troubleshooting Guide

Even with optimized protocols, challenges can arise. This guide addresses common issues.

Caption: Decision tree for troubleshooting common issues in hindered aminations.

Conclusion

While the gem-dimethyl group poses a significant steric barrier to classical substitution methods, modern palladium-catalyzed C-N cross-coupling provides a robust and reliable solution. Success hinges on the rational selection of a bulky, electron-rich phosphine ligand in combination with an appropriate palladium precatalyst and strong, non-nucleophilic base. By carefully controlling these parameters and maintaining an inert reaction environment, researchers can efficiently synthesize sterically encumbered amines, unlocking access to novel chemical space for drug discovery and development.

References

-

Dialkylbiaryl phosphine ligands - Wikipedia . Wikipedia. [Link]

-

Buchwald–Hartwig amination - Wikipedia . Wikipedia. [Link]

-

Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC . National Center for Biotechnology Information. [Link]

-

Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton | ACS Omega . ACS Publications. [Link]

-

Why is nucleophilic substitution in neopentyl halide slow? . Quora. [Link]

-

8.2 REACTION MECHANISMS 8.3 BIMOLECULAR NUCLEOPHILIC SUBSTITUTION . Cengage. [Link]

-

Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews . ACS Publications. [Link]

-

Preparation of sec and tert amines by Buchwald-Hartwig Amination . Organic Chemistry Data. [Link]

-

Exploring the Effect of Phosphine Ligand Architecture on a Buchwald–Hartwig Reaction: Ligand Synthesis and Screening of Reaction Conditions | Journal of Chemical Education . ACS Publications. [Link]

-

Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands - Dalton Transactions (RSC Publishing) . Royal Society of Chemistry. [Link]

-

The Development of Bulky Palladium NHC Complexes for the Most-Challenging Cross-Coupling Reactions . SlideShare. [Link]

-

Substitution Reactions of Neopentyl Halides - YouTube . YouTube. [Link]

-

Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands - Dalton Transactions (RSC Publishing) . Royal Society of Chemistry. [Link]

-

Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - DSpace@MIT . MIT Libraries. [Link]

-

Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC . National Center for Biotechnology Information. [Link]

-

ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design - ResearchGate . ResearchGate. [Link]

-

The Asymmetric Buchwald–Hartwig Amination Reaction - Xingwei Li . Wiley Online Library. [Link]

-

Does neopentyl halide undergo SN1? - Chemistry Stack Exchange . Chemistry Stack Exchange. [Link]

-

Enabling Reductive C-N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)=O Catalysts - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

-

Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. - Semantic Scholar . Semantic Scholar. [Link]

-

Mechanism-Inspired Ligand Design for Efficient Copper-Catalyzed C–N Coupling of Aryl and Heteroaryl Chlorides | Journal of the American Chemical Society . ACS Publications. [Link]

-

The gem -Dimethyl Effect Revisited - ResearchGate . ResearchGate. [Link]

-

4.5: Factors affecting the SN2 Reaction - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

-

SN2 reaction - Wikipedia . Wikipedia. [Link]

-

Organic chemistry 12: SN2 substitution - nucleophilicity, epoxide electrophiles - CureFFI.org . CureFFI.org. [Link]

-

Neopentyl bromide synthesis : r/OrganicChemistry - Reddit . Reddit. [Link]

-

Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

-

Exceptions in SN2 and SN1 Reactions - Chemistry Steps . Chemistry Steps. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. askthenerd.com [askthenerd.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Organic chemistry 12: SN2 substitution - nucleophilicity, epoxide electrophiles [cureffi.org]

- 6. quora.com [quora.com]

- 7. youtube.com [youtube.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. entegris.com [entegris.com]

- 15. The Development of Bulky Palladium NHC Complexes for the Most-Challenging Cross-Coupling Reactions | PDF [slideshare.net]

- 16. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 17. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

Application Note: Solvent Selection & Coupling Protocols for 4-(2-Aminopropan-2-yl)benzonitrile

Executive Summary & Molecular Analysis[1]

This guide addresses the specific challenges associated with coupling 4-(2-aminopropan-2-yl)benzonitrile (Structure:

-

Steric Hindrance (The "Wall"): The gem-dimethyl group adjacent to the amine creates significant steric bulk (

-disubstitution). This drastically reduces the nucleophilicity of the amine, rendering standard room-temperature coupling conditions (e.g., EDC/HOBt in DCM) sluggish or ineffective. -

Electronic Sensitivity: The para-cyano group is susceptible to hydrolysis (to amide/acid) under strong aqueous acidic/basic conditions or reduction under harsh hydride conditions.

Strategic Directive: Successful coupling requires a solvent system that allows for elevated temperatures (to overcome the steric energy barrier) while maintaining solubility of the polar intermediate. We prioritize "Green" solvents (2-MeTHF, EtOAc) over traditional dipolar aprotic solvents (DMF, NMP) to simplify workup and align with modern pharmaceutical standards (Pfizer/GSK guides).

Solvent Selection Framework

The choice of solvent is the single most critical variable for this substrate. The table below categorizes solvents based on their suitability for overcoming the specific gem-dimethyl steric hindrance.

Table 1: Solvent Performance Matrix

| Solvent Class | Solvent | Boiling Point ( | Green Score* | Suitability for Target | Technical Rationale |

| Recommended | 2-MeTHF | 80 | Green | Excellent | High BP allows heating; dissolves both polar/non-polar species; separates cleanly from water (easy workup). |

| Recommended | EtOAc | 77 | Green | Good | Standard choice; compatible with T3P; lower solvation power for very polar acids compared to 2-MeTHF. |

| Alternative | Toluene | 110 | Problematic | High | Essential for Pd-catalyzed (Buchwald) reactions to prevent catalyst poisoning; poor solubility for some carboxylic acids. |

| Avoid | DCM | 40 | Problematic | Poor | BP is too low to drive the reaction against steric hindrance; environmental hazard. |

| Avoid | DMF/NMP | 153 / 202 | Hazardous | Moderate | High solubility but difficult to remove; promotes epimerization; reproductive toxicity risks. |

*Green Score based on GSK/Pfizer Solvent Selection Guides.[1][2]

Visualizing the Decision Process

The following decision tree illustrates the logical flow for selecting the reaction system based on the coupling partner.

Figure 1: Decision logic for solvent and reagent selection based on coupling partner and solubility.

Protocol A: Amide Coupling (The "Green" Standard)

Rationale: For sterically hindered amines, T3P (Propylphosphonic anhydride) is the reagent of choice. Unlike HATU/EDC, T3P allows for high-temperature coupling without significant epimerization and produces water-soluble byproducts, eliminating the need for chromatography in many cases.

Reagents:

-

Amine: 4-(2-aminopropan-2-yl)benzonitrile (1.0 equiv)

-

Carboxylic Acid: Coupling partner (1.1 equiv)

-

Coupling Agent: T3P (50% w/w in EtOAc or 2-MeTHF) (1.5 - 2.0 equiv)

-

Base: Pyridine (3.0 equiv) or DIPEA (4.0 equiv)

-

Solvent: 2-MeTHF (Preferred) or EtOAc.

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Carboxylic Acid (1.1 equiv) and Base (Pyridine, 3.0 equiv) in 2-MeTHF (concentration ~0.2 M).

-

Activation: Add T3P solution (1.5 equiv) dropwise at

C. Stir for 20 minutes. Note: T3P requires a base to activate. -

Addition: Add 4-(2-aminopropan-2-yl)benzonitrile (1.0 equiv).

-

Reaction Drive:

-

Allow to warm to Room Temperature (RT).[3]

-

Critical Step: Due to the gem-dimethyl hindrance, RT may be insufficient. If LCMS shows <50% conversion after 2 hours, heat the reaction to 60-70°C . The high boiling point of 2-MeTHF supports this without solvent loss.

-

-

Monitoring: Monitor by LCMS for the disappearance of the amine (m/z = 161 [M+H]+).

-

Workup (Self-Validating):

-

Dilute with water.[3]

-

Separate phases.[3] The T3P byproducts (phosphonic acid derivatives) are water-soluble and will wash away.[4]

-

Wash organic layer with 0.5 M HCl (careful not to hydrolyze nitrile—keep contact time short and cold) to remove excess pyridine/amine.

-

Wash with saturated

and Brine.[3] -

Dry over

and concentrate.

-

Protocol B: Buchwald-Hartwig Amination

Rationale: Creating a C-N bond between this hindered amine and an aryl halide requires a Palladium catalyst with a ligand capable of accommodating steric bulk. BrettPhos is specifically designed for primary amines, including hindered ones.

Reagents:

-

Amine: 4-(2-aminopropan-2-yl)benzonitrile (1.2 equiv)

-

Aryl Halide: Bromide or Chloride partner (1.0 equiv)

-

Catalyst:

(0.02 equiv) or Pd-G3-BrettPhos precatalyst. -

Ligand: BrettPhos (0.04 equiv) (if not using precatalyst).

-

Base:

(1.4 equiv) or -

Solvent: Toluene (Anhydrous, sparged with Argon).

Step-by-Step Methodology:

-

Inert Environment: Flame-dry a reaction vial and cool under Argon.

-

Solvent Prep: Sparge Toluene with Argon for 15 minutes to remove Oxygen (Oxygen poisons the Pd catalyst).

-

Loading: Add Aryl Halide, Amine, Base (

), and Pre-catalyst to the vial. -

Solvation: Add sparged Toluene (concentration ~0.15 M).

-

Reaction: Seal the vial and heat to 100°C for 12-18 hours.

-

Why 100°C? The steric bulk of the gem-dimethyl group significantly retards the rate of reductive elimination. Thermal energy is required.

-

-

Workup:

-

Cool to RT.

-

Filter through a pad of Celite (eluting with EtOAc) to remove Palladium black and inorganic salts.

-

Concentrate and purify via flash chromatography.[3]

-

Scientific Validation & Troubleshooting

Mechanism of Steric Failure (Why standard methods fail)

In standard nucleophilic attacks, the amine approaches the electrophile (carbonyl carbon). The two methyl groups on the alpha-carbon of our target molecule create a "cone of protection," increasing the activation energy (

-

Correction: We use T3P (highly reactive electrophile) and Heat (overcoming

).

Nitrile Integrity Check

The nitrile group (

-

Risk: Prolonged exposure to strong aqueous acid (e.g., 6M HCl) or strong base (NaOH) at high temperatures will hydrolyze the nitrile to a carboxylic acid.

-

Control: Keep acidic washes (Protocol A, Step 6) cold (

C) and brief (<5 mins).

Experimental Workflow Diagram (Amide Coupling)

Figure 2: Optimized workflow for T3P-mediated coupling of hindered benzylic amines.

References

-

Pfizer Solvent Selection Guide: Alfonsi, K., et al. "Green chemistry tools to influence a medicinal chemistry and research chemistry based organization."[5] Green Chem., 2008 , 10, 31-36.[5]

-

T3P for Hindered Amines: Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[6] Org.[6] Lett., 2011 , 13, 5048–5051.[6]

-

Buchwald-Hartwig for Primary Amines: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci., 2011 , 2, 27-50.

-

2-MeTHF as a Green Solvent: Pace, V., et al. "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis." ChemSusChem, 2012 , 5, 1369–1379.

Sources

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. scribd.com [scribd.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 5. Solvent and Reagent Selection Guide | Green Chemistry Initiative [gci.chem.utoronto.ca]

- 6. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

Application Notes & Protocols: Scalable Synthesis Routes for HIV-1 NNRTI Intermediates

Abstract

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) are a cornerstone of highly active antiretroviral therapy (HAART) for the management of HIV-1 infection. The efficacy and widespread accessibility of NNRTI-based regimens are intrinsically linked to the robust and economically viable manufacturing of their active pharmaceutical ingredients (APIs). This document provides a detailed guide for researchers, scientists, and drug development professionals on scalable synthesis routes for key intermediates of prominent NNRTIs, including Rilpivirine, Doravirine, Nevirapine, and Efavirenz. The protocols and discussions herein are grounded in field-proven, scalable methodologies, emphasizing process efficiency, safety, and impurity control to meet the stringent demands of pharmaceutical manufacturing.

Introduction: The Imperative for Scalable NNRTI Synthesis

The global effort to combat the HIV/AIDS pandemic necessitates the continuous and affordable supply of antiretroviral drugs. NNRTIs, with their high potency and specificity, play a crucial role in treatment regimens. However, the complex molecular architectures of these drugs present significant challenges for large-scale chemical synthesis. The development of scalable, cost-effective, and environmentally sustainable synthetic routes is therefore a critical endeavor in ensuring global access to these life-saving medications.[1]

This guide focuses on the practical aspects of synthesizing key intermediates, which are often the lynchpins of the overall API synthesis. By optimizing the production of these building blocks, significant improvements in overall yield, purity, and process economics can be achieved.

Rilpivirine Intermediates: Strategies for Diarylpyrimidine Core Assembly

Rilpivirine is a second-generation NNRTI with high potency against wild-type and resistant HIV-1 strains.[2][3][4] Its synthesis hinges on the efficient construction of the central diarylpyrimidine scaffold. A common and scalable approach involves the coupling of two key intermediates: (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride and 4-((4-chloropyrimidin-2-yl)amino)benzonitrile .

Synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile

This intermediate is crucial for the final coupling step. An efficient, two-step protocol has been developed that offers high yields and is suitable for large-scale production.[5]

Workflow for 4-((4-chloropyrimidin-2-yl)amino)benzonitrile Synthesis

Caption: Scalable two-step synthesis of a key Rilpivirine intermediate.

Protocol 2.1: Synthesis of 1-(4-cyanophenyl)guanidine hydrochloride [5]

-

Reaction Setup: In a suitable reactor, charge diglyme (250 mL), 4-aminobenzonitrile hydrochloride (85.0 g, 1.0 eq.), and a 50% aqueous solution of cyanamide (46.5 g, 2.0 eq.) at ambient temperature (25-30 °C).

-

Reaction Execution: Heat the mixture to 75-80 °C and maintain for 5 hours.

-

Work-up and Isolation: Cool the reaction mixture to room temperature. Filter the resulting solid and wash with water. Dry the solid under vacuum to yield 1-(4-cyanophenyl)guanidine hydrochloride as a white solid (yield: 96%, purity: 99%).

Protocol 2.2: Synthesis of 4-((4-chloro-2-pyrimidinyl)amino)benzonitrile hydrochloride [5]

-

In Situ Generation of Ethyl 3-oxopropanoate: In a separate reactor, react ethyl acetate with methyl formate in the presence of anhydrous sodium methoxide to generate ethyl 3-oxopropanoate.

-

Cyclization: React the in situ generated ethyl 3-oxopropanoate with 1-(4-cyanophenyl)guanidine hydrochloride to form the pyrimidine intermediate, 4-((4-hydroxy-2-pyrimidinyl)amino)benzonitrile.

-

Chlorination: To a solution of 4-((4-hydroxy-2-pyrimidinyl)amino)benzonitrile (18.5 g, 1 eq.) in toluene, add oxalyl chloride (11.63 g, 1.08 eq.) dropwise at 25-30 °C under a nitrogen atmosphere.

-

Reaction Completion and Isolation: Heat the mixture to 55-60 °C for 2 hours. Cool to room temperature and stir for 1 hour. Filter the solid and wash with toluene to obtain the final product.

Final Coupling to Rilpivirine

The final step in Rilpivirine synthesis involves a nucleophilic aromatic substitution (SNAr) reaction. Process optimization has focused on reducing reaction times and improving yields. Microwave-assisted synthesis has been shown to dramatically decrease the reaction time from 69 hours to 90 minutes.[2][3][4]

| Parameter | Conventional Method[2] | Microwave-Assisted Method[3] |

| Solvent | Acetonitrile | Acetonitrile |

| Temperature | Reflux | 140 °C |

| Time | 69 hours | 90 minutes |

| Yield | 68.6% | 71% |

Doravirine Intermediates: Robust Kilo-Scale Synthesis

Doravirine is another potent NNRTI, and its large-scale synthesis has been a subject of extensive process development to ensure high purity and yield.[6][7] A key challenge in the synthesis was the control of impurities, which led to a redesign of the synthetic route to introduce the crucial nitrile functionality via a copper-mediated cyanation.[7]

De Novo Synthesis of the Pyridone Fragment

A highly efficient and robust process for the production of Doravirine features a continuous aldol reaction as part of a de novo synthesis of the key pyridone fragment.[8][9] This approach allows for better control over reaction parameters and improves safety and scalability.

Workflow for Doravirine Synthesis

Caption: High-level overview of a scalable Doravirine synthesis.

The use of a continuous flow aldol reaction allows for precise control of reaction conditions, which is crucial for minimizing side reactions and impurities.[8][9] Furthermore, a flow chemistry process was developed for a key boronic acid starting material, enabling the use of an unstable organolithium intermediate safely and efficiently at scale.[8] The overall improved synthesis can be scaled to prepare ~100 kg batches of Doravirine with a 37% overall yield in a six-step linear sequence.[6]

Nevirapine Intermediates: Pilot-Plant Scale Synthesis

Nevirapine was the first NNRTI approved for the treatment of HIV. Scalable syntheses of Nevirapine and its analogues have been developed and implemented at the pilot-plant scale.[10][11] A key intermediate in many synthetic routes is 2-chloro-3-amino-4-picoline .

Synthesis of 2-chloro-3-amino-4-picoline

The synthesis of this key intermediate is critical for the overall efficiency of Nevirapine production. While several routes exist, a common approach involves the chlorination of 3-amino-4-picoline.[12] The synthesis of 3-amino-4-picoline itself is a key step, with various methods reported.[12][13]

Protocol 4.1: Synthesis of 2-chloro-3-amino-4-picoline from 2-chloro-3-amido-4-picoline [14]

-

Reaction Setup: Prepare a solution of sodium hydroxide (8.14 g) in water (205 mL) and cool to 0 °C. Add bromine (34.7 g) to this stirred solution.

-

Addition of Starting Material: Add 2-chloro-3-amido-4-picoline (34.7 g) to the reaction mixture.

-

Reaction Execution: Allow the mixture to warm to 22 °C. Add an additional 66 mL of water and heat to 70 °C for one hour.

-

Work-up and Isolation: Cool the reaction to ambient temperature and extract with methylene chloride (60 mL). Remove the solvent by rotary evaporation to yield 2-chloro-3-amino-4-methylpyridine.

Assembly of the Tricyclic Core

The construction of the tricyclic core of Nevirapine involves the condensation of 2-chloro-3-amino-4-picoline with a substituted nicotinoyl chloride, followed by cyclization. An efficient, streamlined process has been reported that significantly improves the overall yield and reduces waste.[1][15]

Workflow for Nevirapine Synthesis

Caption: Key steps in a scalable Nevirapine synthesis.

This streamlined synthesis achieves a 91% isolated yield for the overall process with only four unit operations, representing a significant improvement in chemical efficiency and affordability.[1][15]

Efavirenz Intermediates: Asymmetric Synthesis of the Quaternary Center

Efavirenz contains a challenging stereocenter at the C4 position of the benzoxazinone ring, which bears a trifluoromethyl group and a cyclopropylethynyl moiety. The enantioselective synthesis of this quaternary carbon is a key focus of process development.

Synthesis of the Key Chiral Tertiary Alcohol Intermediate

A crucial intermediate in many Efavirenz syntheses is (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol .[16][17] Its synthesis involves the asymmetric addition of a cyclopropylacetylide to a trifluoromethyl ketone precursor.

Workflow for Chiral Tertiary Alcohol Intermediate Synthesis

Caption: Synthesis of the key chiral intermediate for Efavirenz.

Protocol 5.1: Synthesis of N-(4-chlorophenyl)-2,2-dimethylpropanamide [18]

-

Reaction Setup: In a suitable reactor, add p-chloroaniline (25.50 g) to a mixed solution of methyl tert-butyl ether (70 mL) and 10 M sodium hydroxide solution (24 mL). Cool the mixture to 10 °C.

-

Acylation: Slowly add pivaloyl chloride (25.60 g) dropwise over 40 minutes, maintaining the temperature between 10-15 °C.

-

Reaction Completion: Stir the reaction for 2 hours at 10-15 °C, then warm to room temperature and stir for an additional 4 hours.

-

Isolation: Cool the mixture to 0 °C to precipitate the product. Filter the white crystals, wash with water, and dry under reduced pressure at 55 °C for 5 hours.

The subsequent Friedel-Crafts acylation followed by asymmetric addition of cyclopropyl acetylene magnesium chloride in the presence of a chiral ligand affords the desired enantiomerically pure tertiary alcohol.[18]

Cyclization to the Benzoxazinone Core

The final step in the formation of the Efavirenz core is the cyclization of the amino alcohol intermediate. While various reagents can be used, a cost-effective and less hazardous method employs urea as the cyclizing agent.[19][20]

| Cyclizing Agent | Hazards/Cost |

| Phosgene/Triphosgene | Highly toxic |

| Alkyl/Aryl Chloroformates | Can decompose to phosgene |

| 1,1'-Carbonyldiimidazole (CDI) | Costly |

| Urea | Cheap, non-hazardous |

This innovative use of urea provides an economically viable and industrially scalable process for the final cyclization step in Efavirenz synthesis.[19][20]

Conclusion

The scalable synthesis of HIV-1 NNRTI intermediates is a dynamic field of research and development, driven by the need for affordable and accessible medicines. The protocols and strategies outlined in this guide highlight key advancements in process chemistry that have enabled the large-scale production of these vital drugs. By focusing on process intensification, impurity control, and the use of safer, more economical reagents, the pharmaceutical industry can continue to meet the global demand for effective HIV-1 therapies. The ongoing innovation in synthetic organic chemistry will undoubtedly lead to even more efficient and sustainable manufacturing processes in the future.

References

- Process Development of a Novel Route to Rilpivirine Hydrochloride. American Chemical Society.

- A Robust Kilo-Scale Synthesis of Doravirine. Organic Process Research & Development.

- The development of an effective synthetic route of rilpivirine. PMC - NIH.

- The Development of An Effective Synthetic Route of Rilpivirine.

- A Robust Kilo-Scale Synthesis of Doravirine | Request PDF.

- The development of an effective synthetic route of rilpivirine. PubMed.

- A New Method for Preparation of Rilpivirine Intermedi

- Development of a Pilot-Plant Process for a Nevirapine Analogue HIV NNRT Inhibitor.

- Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters.

- 2-AMINO-3-CHLORO-4-PICOLINE synthesis. ChemicalBook.

- Highly efficient synthesis of HIV NNRTI doravirine.

- A process for preparation of nevirapine.

- Increasing global access to the high-volume HIV drug nevirapine through process intensific

- Preparation method of 3-amino-4-methylpyridine.

- Development of a Pilot-Plant Process for a Nevirapine Analogue HIV NNRT Inhibitor | Request PDF.

- Synthesis of Efavirenz by an innovative cost effective cyclis

- Highly efficient synthesis of HIV NNRTI doravirine. PubMed.

- Process for making 3-amino-2-chloro-4-methylpyridine.

- NNRTI (Non-Nucleoside Reverse Transcriptase Inhibitor)

- Chiral tertiary alcohol key intermediate in the synthesis of Efavirenz.

- Unlocking The Secrets of Efavirenz: A Comprehensive Drug Inform

- Synthesis of Efavirenz by an innovative cost effective cyclisation process.

- Efavirenz Intermedi

- Increasing global access to the high-volume HIV drug nevirapine through process intensific

- VARIOUS SYNTHETIC PATHWAYS TOWARDS EFAVIRENZ AND ITS ANALOGS; THE REPLACEMENT OF THE SIDE CHAIN. FireScholars.

- A New Synthetic Approach to Efavirenz through Enantioselective Trifluoromethylation by Using the Ruppert–Prakash Reagent | Request PDF.

- Synthesis method of efavirenz key intermediate.

- SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE.

- A Novel Process For Synthesis Of Rilpivirine Hydrochloride. Quickcompany.

- rilpivirine. New Drug Approvals.

- Synthesis method of doravirine intermediate.

- Rilpivirine intermediate and preparation method and application thereof.

- Preparation process of 3 amino-4 methyl pyridine.

Sources

- 1. Increasing global access to the high-volume HIV drug nevirapine through process intensification - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. The development of an effective synthetic route of rilpivirine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The development of an effective synthetic route of rilpivirine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Highly efficient synthesis of HIV NNRTI doravirine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Preparation method of 3-amino-4-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 13. CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents [patents.google.com]

- 14. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]

- 15. dakratochwill.github.io [dakratochwill.github.io]

- 16. juniperpublishers.com [juniperpublishers.com]

- 17. researchgate.net [researchgate.net]

- 18. CN108947855B - Synthesis method of efavirenz key intermediate - Google Patents [patents.google.com]

- 19. derpharmachemica.com [derpharmachemica.com]

- 20. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 4-(2-Aminopropan-2-yl)benzonitrile HCl

Executive Summary & Diagnostic

You are encountering solubility issues because 4-(2-Aminopropan-2-yl)benzonitrile HCl is an ionic lattice.[1] While the organic "tail" (the benzonitrile and gem-dimethyl group) is lipophilic, the hydrochloride "head" dominates the physical properties, rendering it insoluble in non-polar solvents like Dichloromethane (DCM), Toluene, or Hexanes.[2]

To solubilize this compound, you must disrupt the crystal lattice.[1] The correct method depends entirely on your downstream application. Use the diagnostic tree below to select your protocol.

Decision Matrix: Select Your Protocol

Figure 1: Diagnostic workflow for selecting the appropriate solubilization strategy based on experimental constraints.

Technical Deep Dive: The Solubility Mechanism

Why DCM and THF Fail

The insolubility is thermodynamic.[1] The Lattice Energy of the HCl salt (the energy holding the

These solvents cannot stabilize the separated ions.[1] To dissolve the salt, you must either:

-

Increase Solvation Energy: Use a high-dielectric solvent (Water, DMSO, Methanol).[2][1]

-

Remove the Charge: Remove the proton (

) to collapse the lattice and generate the neutral free amine.[1]

The "Gem-Dimethyl" Effect

Your specific molecule has a gem-dimethyl group (two methyls on the carbon alpha to the amine).[1]

-

Impact: This steric bulk makes the nitrogen slightly less accessible.[1] While this increases the lipophilicity of the free base (making it very soluble in organics), it does not prevent the HCl salt from forming a tight, insoluble lattice.

Experimental Protocols

Method A: Biphasic Free-Basing (The "Gold Standard")

Best for: Anhydrous reactions, organometallics, or when accurate stoichiometry is critical.[2]

Concept: You will convert the salt to the free amine using a basic aqueous wash, then extract the neutral organic molecule into DCM.

Reagents:

-

DCM (Dichloromethane) or EtOAc (Ethyl Acetate)[1]

-

1M NaOH or Saturated

[1] -

Drying Agent (

)[1][3][4]

Step-by-Step:

-

Suspension: Suspend the 4-(2-Aminopropan-2-yl)benzonitrile HCl in DCM (approx. 10 mL per gram). It will look like a cloudy slurry.[1]

-

Neutralization: Add an equal volume of 1M NaOH.

-

Agitation: Shake vigorously in a separatory funnel for 2-3 minutes.

-

Observation: The solid will disappear as the neutral amine dissolves into the DCM layer.

-

-

Separation: Drain the organic (bottom) layer.[1]

-

Extraction: Re-extract the aqueous layer once with fresh DCM to capture residual amine.[1]

-

Drying: Combine organic layers, wash with Brine, and dry over

. -

Concentration: Rotovap to yield the Free Amine (likely a colorless to pale yellow oil).[1]

Validation:

-

Take an NMR in

.[1] You should see the disappearance of the broad ammonium protons (

Method B: In-Situ Neutralization (The "Spike" Method)

Best for: Amide couplings (HATU/EDC), SNAr, or general synthesis where salts are tolerated.[2]

Concept: Instead of isolating the free amine, you add a soluble organic base to the reaction mixture. This releases the free amine inside the flask.[1]

Reagents:

-

DIPEA (Diisopropylethylamine, Hünig's Base) or TEA (Triethylamine).[1]

Step-by-Step:

-

Slurry: Suspend the HCl salt in your reaction solvent.

-

The Spike: Add 1.2 to 2.0 equivalents of DIPEA.

-

The Equilibrium:

[1] -

Observation: The mixture may clarify, or the precipitate may change texture (from crystalline HCl salt to flocculent DIPEA-HCl salt).

-

Proceed: Add your electrophile (e.g., acid chloride, active ester) immediately.[2][1]

Critical Note: If using HATU/HBTU coupling, do not premix the amine salt and HATU.[1] Add the base to the amine first to liberate the nucleophile, then add the activated acid.

Data & Solubility Reference

Table 1: Solubility Profile of 4-(2-Aminopropan-2-yl)benzonitrile Derivatives

| Solvent | HCl Salt Solubility | Free Base Solubility | Notes |

| Water | High (>50 mg/mL) | Low (<1 mg/mL) | Salt is ionic; Free base is lipophilic.[1] |

| Methanol | High | High | Best solvent for analysis (LCMS).[1] |

| DCM | Insoluble | Very High | Target solvent for Method A. |

| THF | Insoluble | High | |

| Toluene | Insoluble | Moderate/High | |

| DMSO | High | High | Hard to remove; use only if necessary.[1] |

Troubleshooting & FAQs

Q: I tried Method A (Extraction), but I formed a "rag" layer or emulsion.

-

Cause: The gem-dimethyl group and the benzonitrile ring create a surfactant-like effect at high concentrations.[1]

-

Fix: Add a small amount of Methanol (5%) to the DCM layer during extraction, or saturate the aqueous phase fully with solid NaCl (Salting out) to force phase separation.

Q: Can I store the Free Amine after Method A?

-

Risk: Primary amines absorb

from the air to form carbamates ( -

Protocol: Store the free amine under Nitrogen/Argon in a sealed vial at -20°C. If it turns solid/cloudy over time, it has absorbed

.[1] Dissolve in DCM and wash with NaOH to regenerate.[1]

Q: Why not just use DMSO for everything?

-

Reasoning: While DMSO dissolves the HCl salt perfectly, removing DMSO requires high vacuum and heating (>60°C), which can degrade sensitive intermediates.[2][1] Furthermore, DMSO is nucleophilic and can interfere with certain electrophiles (e.g., acid chlorides).[2][1]

Q: My reaction requires "Non-Nucleophilic Base." Can I use Pyridine?

-

Answer: Pyridine is often too weak (

) to fully deprotonate the alkyl amine (

References

-